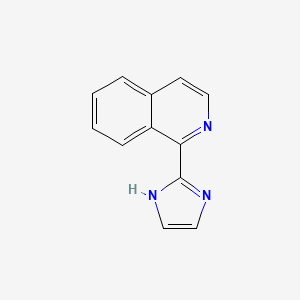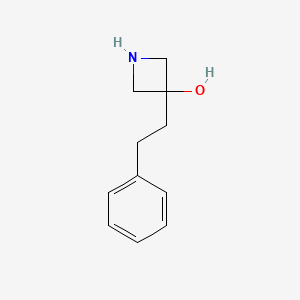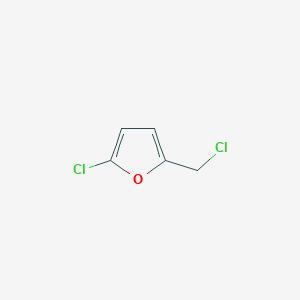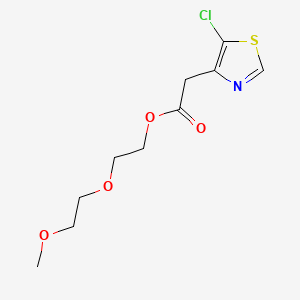
Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is a synthetic organic compound with a complex structure It belongs to the class of dihydropyridines, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves a multi-step process One common method starts with the condensation of ethyl acetoacetate with ammonium acetate to form 1,2-dihydropyridine-3-carboxylate This intermediate is then reacted with methyl iodide to introduce the methyl ester group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aminoethyl group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated dihydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Dihydropyridine derivatives are known for their calcium channel blocking activity, which is useful in developing treatments for cardiovascular diseases.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may serve as lead compounds in the development of new drugs for treating hypertension and other cardiovascular conditions.
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it versatile for different applications.
Mécanisme D'action
The mechanism by which Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate exerts its effects is primarily through interaction with calcium channels. By blocking these channels, it can modulate calcium influx into cells, which is crucial in various physiological processes. This action is particularly relevant in the cardiovascular system, where calcium channel blockers are used to manage blood pressure and heart rate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used for its vasodilatory effects in managing angina and hypertension.
Uniqueness
Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific structural features, which may confer different pharmacological properties compared to other dihydropyridines. Its aminoethyl group allows for additional interactions and modifications, potentially leading to novel therapeutic applications.
Propriétés
Formule moléculaire |
C9H12N2O3 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
methyl 1-(2-aminoethyl)-2-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)7-3-2-5-11(6-4-10)8(7)12/h2-3,5H,4,6,10H2,1H3 |
Clé InChI |
FVCNSGZBKFCTPT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CN(C1=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


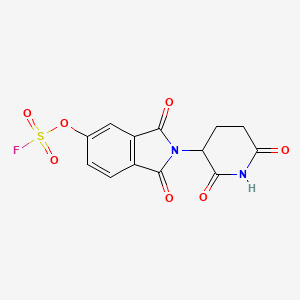
![5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B13543983.png)
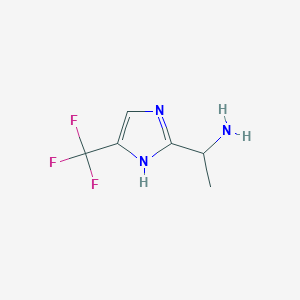
![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoicacid](/img/structure/B13543997.png)
![1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B13543998.png)

![N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B13544015.png)
![2-[2-Bromo-5-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13544016.png)

